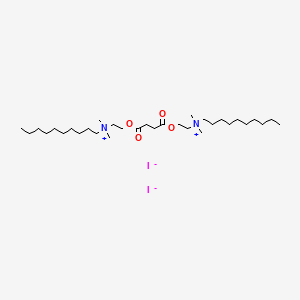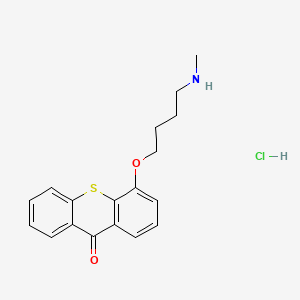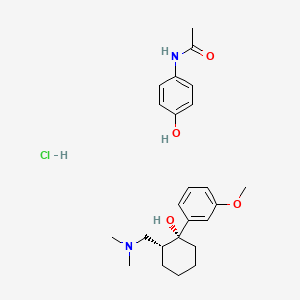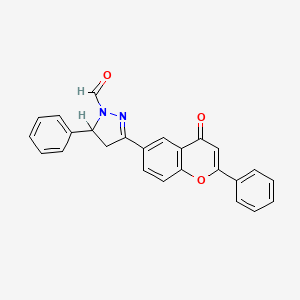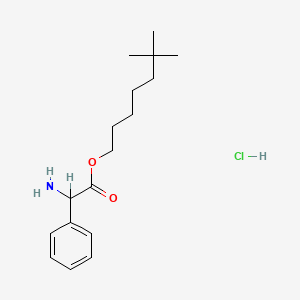
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycines. Phenylglycines are non-proteinogenic amino acids that have a phenyl group attached to the alpha carbon of glycine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-2-Phenylglycine with 6,6-dimethylheptyl alcohol in the presence of a suitable acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenylglycine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phenylglycine derivatives with oxidized phenyl groups.
Reduction: Alcohol derivatives of DL-2-Phenylglycine 6,6-dimethylheptyl ester.
Substitution: Various substituted phenylglycine esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride involves its interaction with specific molecular targets. The phenylglycine moiety can interact with enzymes and receptors, modulating their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-2-Phenylglycine: The parent compound without the ester group.
4-Hydroxyphenylglycine: A hydroxylated derivative of phenylglycine.
3,5-Dihydroxyphenylglycine: A dihydroxylated derivative of phenylglycine.
Uniqueness
DL-2-Phenylglycine 6,6-dimethylheptyl ester hydrochloride is unique due to the presence of the 6,6-dimethylheptyl ester group, which imparts distinct physicochemical properties. This modification can enhance the compound’s solubility, stability, and bioavailability, making it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
87252-88-8 |
|---|---|
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
6,6-dimethylheptyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)12-8-5-9-13-20-16(19)15(18)14-10-6-4-7-11-14;/h4,6-7,10-11,15H,5,8-9,12-13,18H2,1-3H3;1H |
InChI-Schlüssel |
XVNHHKLFEROESP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


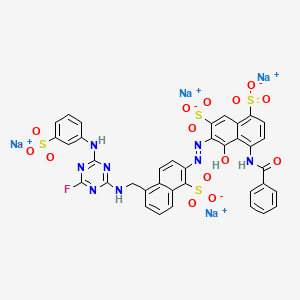
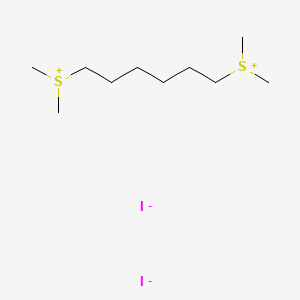
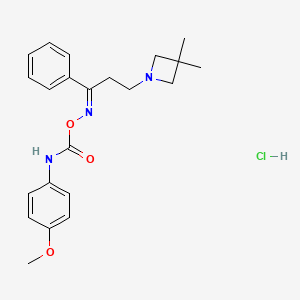
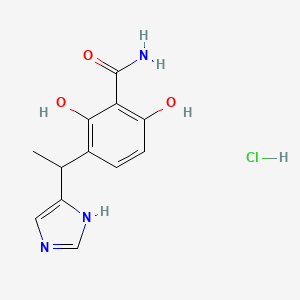
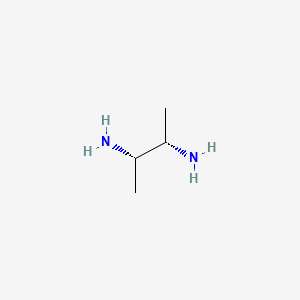
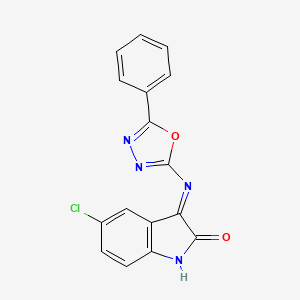
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
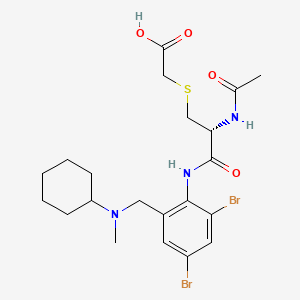
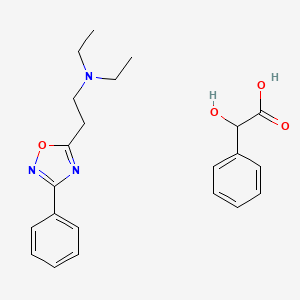
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
